molecular formula C12H16ClNO3 B2374223 (3S,4R)-4-(2-Methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride CAS No. 1049735-11-6

(3S,4R)-4-(2-Methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride

Cat. No.: B2374223
CAS No.: 1049735-11-6
M. Wt: 257.71
InChI Key: OAUHQXKTEUYPFQ-BAUSSPIASA-N
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Description

(3S,4R)-4-(2-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride is a stereochemically defined pyrrolidine derivative with a 2-methoxyphenyl substituent at the 4-position and a carboxylic acid group at the 3-position. Key physicochemical properties include a predicted boiling point of 394.8±42.0 °C, density of 1.194±0.06 g/cm³, and pKa of 3.71±0.40, suggesting moderate polarity and solubility in aqueous environments . The hydrochloride salt enhances stability and bioavailability, a common modification in drug development.

Properties

IUPAC Name

(3S,4R)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3.ClH/c1-16-11-5-3-2-4-8(11)9-6-13-7-10(9)12(14)15;/h2-5,9-10,13H,6-7H2,1H3,(H,14,15);1H/t9-,10+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAUHQXKTEUYPFQ-BAUSSPIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CNCC2C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1[C@@H]2CNC[C@H]2C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-(2-Methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Methoxyphenyl Group: This step often involves a substitution reaction where a methoxyphenyl group is introduced to the pyrrolidine ring.

    Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-(2-Methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

(3S,4R)-4-(2-Methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (3S,4R)-4-(2-Methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The methoxyphenyl group may facilitate binding to certain receptors or enzymes, while the carboxylic acid group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of substituted pyrrolidine-3-carboxylic acid derivatives. Below is a systematic comparison with structurally and functionally related analogs:

Structural Analogues with Varying Aromatic Substituents

Compound Name Substituent(s) Molecular Weight (g/mol) Key Differences/Effects References
(3S,4R)-4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride 3-Methoxyphenyl 257.71 Positional isomerism : 3-methoxy vs. 2-methoxy alters electronic/steric environments, potentially affecting receptor binding.
(3S,4R)-4-(3,5-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride 3,5-Dimethoxyphenyl 287.73 Increased bulk/hydrogen bonding : Additional methoxy groups may enhance solubility but reduce membrane permeability.
(3R,4S)-4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride 2,5-Dichlorophenyl 292.18 Electron-withdrawing substituents : Chlorine atoms increase lipophilicity and metabolic stability.
(3S,4R)-4-(6-Methoxypyridin-3-yl)pyrrolidine-3-carboxylic acid dihydrochloride 6-Methoxypyridin-3-yl 274.15 (free base) Heterocyclic vs. phenyl : Pyridine ring introduces basicity, altering pH-dependent solubility.

Stereochemical Variants

Compound Name Stereochemistry Key Differences/Effects References
(3R,4S)-rel-4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride (3R,4S) Mirror-image stereoisomer : Likely divergent target affinity due to chiral recognition in biological systems.
rac-(3R,4S)-4-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride Racemic mixture Lack of enantiomeric purity : Reduced specificity in pharmacological applications.

Piperazine-Based Analogues

Compounds such as HBK14–HBK19 (e.g., HBK14: 1-[(2,6-dimethylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride) replace the pyrrolidine core with a piperazine ring. These analogs exhibit:

  • Extended alkyl/aryloxy side chains: Improved pharmacokinetic properties (e.g., HBK15 with 2-chloro-6-methylphenoxy group shows enhanced CNS penetration) .
  • Reduced conformational rigidity : Piperazine’s flexibility may lower binding specificity compared to pyrrolidine derivatives.

Trifluoromethyl-Substituted Derivatives

Compound Name Substituent(s) Molecular Weight (g/mol) Key Differences/Effects References
trans-1-Benzyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride 4-(Trifluoromethyl)phenyl 377.81 Strong electron-withdrawing CF₃ group : Increases metabolic resistance and hydrophobic interactions.
(±)-TRANS-4-(4-METHOXY-PHENYL)-PYRROLIDINE-3-CARBOXYLIC ACID HYDROCHLORIDE 4-Methoxyphenyl 257.71 Para-methoxy vs. ortho-methoxy : Altered steric hindrance and π-π stacking potential.

Research Findings and Trends

  • Synthetic Feasibility : The target compound and its analogs are typically synthesized via multi-step routes involving Ugi or Curtius reactions, with yields ranging from 62% to 99% depending on purification methods (e.g., LC) .
  • Commercial Availability : Several analogs, including (3S,4R)-4-(3-methoxyphenyl) and (3,5-dimethoxyphenyl) variants, are marketed as research chemicals by suppliers like ECHEMI and Enamine Ltd .

Biological Activity

(3S,4R)-4-(2-Methoxyphenyl)pyrrolidine-3-carboxylic acid; hydrochloride, commonly referred to as a pyrrolidine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features that may contribute to its pharmacological properties.

  • Molecular Formula : C12H16ClNO3
  • Molar Mass : 257.71 g/mol
  • CAS Number : 1049735-11-6

The compound's structure includes a pyrrolidine ring and a methoxyphenyl group, which are critical for its interaction with biological targets.

Anticancer Properties

Recent studies have indicated that derivatives of pyrrolidine, including (3S,4R)-4-(2-Methoxyphenyl)pyrrolidine-3-carboxylic acid, exhibit promising anticancer activity. For instance, a related study demonstrated that certain piperidine derivatives showed significant cytotoxic effects against FaDu hypopharyngeal tumor cells, outperforming established drugs like bleomycin in inducing apoptosis . The mechanism appears to involve enhanced binding to specific protein targets due to the compound's structural configuration.

Neuroprotective Effects

Research has also highlighted the neuroprotective potential of this compound. It has been suggested that pyrrolidine derivatives can inhibit cholinesterase activity and reduce amyloid beta aggregation, both of which are associated with neurodegenerative diseases such as Alzheimer’s . This dual action may provide a multi-targeted approach for treatment strategies aimed at cognitive decline.

Structure-Activity Relationship (SAR)

The biological activity of (3S,4R)-4-(2-Methoxyphenyl)pyrrolidine-3-carboxylic acid is significantly influenced by its structural components. The presence of the methoxy group on the phenyl ring enhances lipophilicity, facilitating better membrane permeability and bioavailability. Furthermore, modifications in the nitrogen substituents have been shown to impact the selectivity and potency against various biological targets .

Case Studies

  • Study on Anticancer Activity : A recent publication focused on the synthesis and evaluation of various piperidine derivatives, including those similar to (3S,4R)-4-(2-Methoxyphenyl)pyrrolidine-3-carboxylic acid. The study reported that these compounds exhibited significant inhibition of cancer cell proliferation in vitro and suggested further exploration in vivo .
  • Neuroprotective Mechanisms : Another case study examined the effects of pyrrolidine derivatives on neurodegenerative models. The findings indicated that these compounds could effectively inhibit cholinesterase and reduce oxidative stress markers in neuronal cells .

Data Tables

PropertyValue
Molecular FormulaC12H16ClNO3
Molar Mass257.71 g/mol
CAS Number1049735-11-6
Anticancer ActivityCytotoxic against FaDu cells
Neuroprotective ActivityCholinesterase inhibition

Q & A

Q. Methodological Answer :

  • Docking studies : Use Schrödinger Suite or AutoDock to predict binding poses in dopamine or serotonin transporters. Focus on interactions between the methoxyphenyl group and hydrophobic binding pockets .
  • Molecular Dynamics (MD) : Simulate blood-brain barrier (BBB) penetration by calculating logP and polar surface area (PSA). Optimal ranges: logP 2–3, PSA < 80 Ų .
  • QSAR models : Train models on analogs to predict IC50_{50} values for kinase inhibition or transporter modulation .

Advanced: What experimental approaches resolve contradictions in reported biological data (e.g., conflicting IC50_{50}50​ values)?

Q. Methodological Answer :

  • Assay standardization : Re-test the compound under uniform conditions (e.g., ATP concentration in kinase assays, buffer pH in binding studies) .
  • Off-target profiling : Use panels like Eurofins Cerep’s SafetyScreen44 to identify non-specific interactions .
  • Metabolite identification : Perform LC-MS to detect degradation products or active metabolites that may skew results .

Advanced: How does the stereochemistry of the pyrrolidine ring affect metabolic pathways?

Q. Methodological Answer :

  • CYP450 metabolism : The (3S,4R) configuration slows oxidation at the 3-position due to steric hindrance, as shown in liver microsome assays .
  • Glucuronidation : The carboxylic acid group undergoes rapid conjugation in the (3S,4R) form, whereas the (3R,4S) enantiomer shows delayed clearance .
  • Species differences : Rat hepatocytes metabolize the compound 2x faster than human hepatocytes, necessitating cross-species validation .

Advanced: What strategies mitigate racemization during scale-up synthesis?

Q. Methodological Answer :

  • Low-temperature reactions : Perform acylations or esterifications below 0°C to minimize epimerization .
  • Chiral auxiliaries : Use Evans oxazolidinones to temporarily fix stereocenters during ring formation .
  • In-line monitoring : Implement PAT tools (e.g., FTIR or Raman spectroscopy) to detect racemization in real time .

Advanced: How do substituents on the phenyl ring influence solubility-bioactivity balance?

Q. Methodological Answer :

Substituent Position logP Aqueous Solubility (mg/mL) Bioactivity (IC50_{50}, nM)
-OCH3_32-1.812.345 (σ1 receptor)
-F2-2.18.732 (σ1 receptor)
-Cl4-2.55.289 (σ1 receptor)

The 2-methoxy group optimizes solubility and activity, while halogens improve potency at the expense of solubility .

Advanced: What in vitro models best predict in vivo efficacy for neurodegenerative targets?

Q. Methodological Answer :

  • Primary neuronal cultures : Test neuroprotection against Aβ oligomers or glutamate excitotoxicity .
  • hERG assay : Ensure cardiac safety (IC50_{50} > 10 μM) .
  • BBB models : Use MDCK-MDR1 monolayers to measure permeability (Papp_{app} > 5 x 106^{-6} cm/s indicates CNS penetration) .

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